4-Fluoro-5-nitrobenzene-1,2-diamine

Catalog No.
S722317
CAS No.
113269-06-0
M.F
C6H6FN3O2
M. Wt
171.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-5-nitrobenzene-1,2-diamine

CAS Number

113269-06-0

Product Name

4-Fluoro-5-nitrobenzene-1,2-diamine

IUPAC Name

4-fluoro-5-nitrobenzene-1,2-diamine

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2

InChI Key

QZNALIMEKAACKP-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N

Synthesis and Characterization:

4-Fluoro-5-nitrobenzene-1,2-diamine (also known as 4-Fluoro-2-nitro-1,2-phenylenediamine) is an aromatic diamine. While its specific research applications are limited, it has been synthesized and characterized for its physical and chemical properties. Researchers have employed various methods for its synthesis, including diazotization and reduction of 4-fluoro-5-nitroaniline, and reported its spectroscopic data (e.g., NMR, IR) for identification purposes. [, ]

Potential Applications:

Here are some potential areas where this molecule could be explored:

  • Organic synthesis: The combination of amine and nitro groups could be useful for the preparation of other functional molecules through various reactions, such as nucleophilic substitution or condensation reactions. However, further research is needed to explore its effectiveness in these applications.
  • Material science: The presence of aromatic rings and functional groups suggests potential for the development of new materials with specific properties. However, research in this area is limited.
  • Medicinal chemistry: The nitro and amine groups are commonly found in various pharmaceuticals. However, there is no documented research specifically exploring the use of 4-Fluoro-5-nitrobenzene-1,2-diamine in drug discovery or development.

4-Fluoro-5-nitrobenzene-1,2-diamine, with the chemical formula C₆H₆FN₃O₂ and CAS number 113269-06-0, is an aromatic amine characterized by the presence of a fluorine atom and a nitro group on a benzene ring. This compound exhibits a melting point of approximately 195–196 °C and a molecular weight of 171.13 g/mol . The structure consists of two amino groups (-NH₂) attached to the benzene ring, which significantly influences its chemical reactivity and biological activity.

Typical of aromatic amines:

  • Nitration: The amino groups can participate in electrophilic substitution reactions, allowing for further nitration.
  • Acylation: The amine groups can react with acyl chlorides to form amides.
  • Reduction: The nitro group can be reduced to an amino group under appropriate conditions, enhancing the reactivity of the compound.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced properties or activities.

Several methods exist for synthesizing 4-Fluoro-5-nitrobenzene-1,2-diamine:

  • Nitration of 4-Fluoroaniline: Starting from 4-fluoroaniline, nitration can be achieved using concentrated nitric acid and sulfuric acid.
  • Reduction of Nitro Compounds: Nitro derivatives can be reduced using catalytic hydrogenation or chemical reducing agents like iron in acidic conditions.
  • Direct Amination: The introduction of amino groups can be accomplished via direct amination techniques involving appropriate precursors.

These methods allow for the controlled synthesis of this compound while minimizing by-products.

4-Fluoro-5-nitrobenzene-1,2-diamine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: Its aromatic nature allows it to be used in dye manufacturing processes.
  • Research: It is utilized in biochemical research to study the effects of substituted aromatic amines on biological systems.

Interaction studies involving 4-Fluoro-5-nitrobenzene-1,2-diamine often focus on its binding affinity to various receptors or enzymes. Preliminary data suggest that it may interact with certain proteins involved in cellular signaling pathways, though comprehensive studies are required to elucidate these interactions fully .

Several compounds share structural similarities with 4-Fluoro-5-nitrobenzene-1,2-diamine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Amino-5-nitrobenzene-1,2-diamineLacks fluorine; contains only amino groupsMore polar; different reactivity
3-FluoroanilineSingle amino group; lacks nitro groupLess complex; different applications
2,4-DiaminotolueneContains methyl group; two amino groupsDifferent electronic properties

The presence of both fluorine and nitro groups in 4-Fluoro-5-nitrobenzene-1,2-diamine sets it apart from these similar compounds, influencing its reactivity and potential applications in pharmaceuticals and materials science.

Nitration and Reduction Strategies

The traditional approach to synthesizing 4-Fluoro-5-nitrobenzene-1,2-diamine relies fundamentally on the classical nitration and reduction sequence that has been well-established in aromatic chemistry [1] [2]. The nitration process involves the formation of a highly electrophilic nitronium ion through the interaction of concentrated nitric acid and sulfuric acid [2]. This electrophilic species attacks the aromatic ring in an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and forms a resonance-stabilized arenium intermediate [2] [3].

The reduction of nitro groups to amino groups represents a critical transformation in the synthesis pathway [1] [4]. This process typically proceeds through several intermediates, including the formation of nitroso compounds, followed by hydroxylamine intermediates, and finally the desired amine products [4]. The reduction mechanism involves the systematic decrease in oxidation state of the nitrogen atom from +5 in the nitro group to -3 in the amino group [4].

Research has demonstrated that the reduction of aromatic nitro compounds can be achieved through various reducing agents, with hydrogen gas in the presence of palladium or platinum catalysts being particularly effective [4]. Alternative chemical reducing agents include iron in acidic conditions and sodium borohydride, each offering different selectivity and reaction conditions [4]. The choice of reducing agent significantly influences both the reaction rate and the selectivity of the transformation [5] [6].

Reducing AgentCatalystTemperature RangeTypical Yield
Hydrogen gasPalladium on carbon20-78°C85-95%
Iron metalHydrochloric acid60-100°C70-85%
Tin(II) chlorideEthanol75-110°C80-90%
Sodium borohydrideNoneRoom temperature60-80%

Multi-Step Reactions from Benzene Derivatives

The multi-step synthesis approach from benzene derivatives requires careful consideration of directing group effects and reaction sequence [7] [8]. The nitro group serves as a strong meta-directing group, which influences the regioselectivity of subsequent substitution reactions [1] [4]. This directing effect is crucial for achieving the desired substitution pattern in the target molecule [7].

The synthetic strategy typically begins with the installation of a fluorine substituent on the benzene ring, followed by nitration to introduce the nitro group at the appropriate position [9]. The positioning of substituents must be carefully planned to ensure that the final product has the correct regiochemical arrangement [7] [8]. Research has shown that the order of functional group introduction significantly affects the overall yield and selectivity of the synthesis [10].

Patent literature describes methods for synthesizing related fluoronitroaniline compounds using controlled nitration procedures [9]. These methods employ specific temperature control and reaction time optimization to achieve high yields and purity [9]. The use of acetic acid-acetic anhydride solutions in conjunction with nitric acid has been reported to provide excellent regioselectivity in nitration reactions [9].

The multi-step approach often involves protecting group strategies to prevent unwanted side reactions [11]. The protection of amino groups during nitration reactions is particularly important, as free amino groups can undergo oxidation or other undesired transformations under nitrating conditions [11]. Acetyl protection has been widely employed for this purpose, with subsequent deprotection accomplished under acidic hydrolysis conditions [11].

Alternative Reaction Pathways

Use of Tin(II) Chloride in Ethanol Under Reflux

The use of tin(II) chloride in ethanol under reflux conditions represents a well-established alternative pathway for the reduction of nitro groups to amino groups [13] [14]. This method offers several advantages, including mild reaction conditions, good selectivity, and compatibility with various functional groups [13] [14]. The tin(II) chloride system has been extensively studied and optimized for various aromatic nitro compounds [14].

Research indicates that tin(II) chloride dihydrate in ethanol provides effective reduction conditions at temperatures ranging from 75 to 110 degrees Celsius [14]. The reaction typically requires 5 to 7 hours under reflux conditions to achieve complete conversion . The mechanism involves the transfer of electrons from the tin(II) species to the nitro group, facilitating the stepwise reduction process [13].

The tin(II) chloride method has been successfully applied in deep eutectic solvent systems, which offer enhanced environmental compatibility [14]. Studies have shown that choline chloride in combination with tin(II) chloride creates an effective reducing medium that can be recycled multiple times [14]. This approach addresses some of the environmental concerns associated with traditional reduction methods [14].

Reaction ParameterOptimal ConditionsYield Range
Temperature75-110°C80-90%
Reaction Time5-7 hours-
SolventEthanol-
Tin(II) chloride amount2-3 equivalents-

The effectiveness of tin(II) chloride reduction has been demonstrated across various substrate types, with particular success in reducing polynitro compounds [6]. The method shows good tolerance for other functional groups, including fluorine substituents, making it suitable for the synthesis of fluorinated aromatic amines [13] [14].

Bromination and Substitution Reactions

Bromination and subsequent substitution reactions provide alternative pathways for introducing functional groups onto aromatic rings [3] [15] [16]. The bromination of benzene derivatives requires the use of bromine in the presence of a Lewis acid catalyst, typically aluminum bromide or iron(III) bromide [3] [15]. This electrophilic aromatic substitution reaction proceeds through the formation of a bromonium electrophile [15] [16].

The mechanism of aromatic bromination involves the initial complexation of bromine with the Lewis acid catalyst, creating a highly electrophilic bromine species [15] [16]. The aromatic ring then attacks this electrophile, forming a sigma complex intermediate that subsequently loses a proton to regenerate aromaticity [3] [15]. The regioselectivity of bromination is controlled by the directing effects of existing substituents on the ring [16].

Subsequent substitution reactions can replace the bromine atom with other functional groups through nucleophilic aromatic substitution mechanisms [15]. These reactions are particularly effective when the aromatic ring is activated by electron-withdrawing groups such as nitro substituents [4]. The bromine atom serves as a good leaving group in these transformations [15].

Research has shown that brominated intermediates can be converted to amino derivatives through various pathways, including reduction of nitro groups followed by diazotization and substitution reactions [17]. The Sandmeyer reaction represents a classic example of this approach, where diazonium salts are converted to various functional groups [17].

Optimization of Reaction Conditions

Temperature and Solvent Selection

Temperature control represents one of the most critical factors in optimizing the synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine [5] [18] [19]. Research has demonstrated that reaction rates generally increase with temperature due to enhanced molecular kinetic energy and increased collision frequency [5] [20]. However, excessive temperatures can lead to decomposition of sensitive intermediates and reduced selectivity [5].

Studies on nitrobenzene reduction have shown that reaction rates increase gradually from 10.6 micromolar per second at lower temperatures to 18 micromolar per second at elevated temperatures [5]. The temperature dependence follows Arrhenius kinetics, with activation energies typically ranging from 13 to 15 kilojoules per mole for reduction reactions [5]. This relatively low activation energy indicates that even modest temperature increases can significantly enhance reaction efficiency [5].

Solvent selection plays a crucial role in determining reaction outcomes, affecting both reaction rates and product selectivity [21] [22] [23]. For the synthesis of benzene diamines, various solvent systems have been evaluated, including ethyl acetate, toluene, butyl acetate, ethanol, and methanol [21]. Each solvent offers different advantages in terms of substrate solubility, reaction rate, and product isolation [21] [22].

Solvent SystemTemperature RangeAdvantagesLimitations
Ethanol60-78°CGood solubility, recyclableLimited temperature range
Toluene80-110°CHigh boiling point, inertToxicity concerns
Ethyl acetate50-77°CLow toxicity, easy removalLimited solubility
Water80-100°CEnvironmental friendlyPoor organic solubility

Research has shown that aqueous solvent systems can be effective for certain reduction reactions, particularly when combined with appropriate catalysts [6]. A study on nitrobenzene reduction demonstrated that aqueous solutions of hydrazine hydrate with iron carbonyl clusters achieved excellent conversions at 110 degrees Celsius within 15 minutes [6]. This approach offers environmental advantages while maintaining high efficiency [6].

Yield and Purity Enhancement Techniques

Modern approaches to yield and purity enhancement incorporate advanced optimization strategies including Design of Experiments methodologies and self-optimization protocols [24] [19] [25]. These systematic approaches allow for the simultaneous optimization of multiple reaction parameters, leading to significant improvements in both yield and selectivity [19] [26].

Design of Experiments studies have demonstrated yield improvements of up to 50 percent through systematic variation of reaction conditions [18]. A representative optimization campaign involving nucleophilic aromatic substitution reactions achieved 93 percent yield of the desired product through careful control of temperature, residence time, and reagent equivalents [19]. The optimization process revealed complex interactions between variables that would not be apparent through traditional one-factor-at-a-time approaches [19] [25].

Purification techniques play a crucial role in achieving high-purity products [27] [28] [29]. Crystallization remains one of the most effective methods for purifying organic compounds, relying on differences in solubility between the desired product and impurities [28]. The choice of crystallization solvent significantly affects both yield and purity, with mixed solvent systems often providing optimal results [28] [29].

Purification MethodPurity AchievementYield RecoveryApplication
Recrystallization95-99%70-85%General purification
Column chromatography90-98%60-80%Complex mixtures
Sublimation98-99%85-95%Sublimable compounds
Liquid-liquid extraction85-95%80-90%Acid-base separations

Advanced purification strategies employ solid-phase extraction techniques and scavenger resins to remove impurities [27]. These methods offer advantages in terms of ease of operation and reduced solvent consumption [27]. Ion exchange resins provide particularly effective purification for ionic compounds, allowing for selective removal of unwanted charged species [27] [29].

The integration of real-time analytical monitoring has emerged as a powerful tool for optimization [18] [30]. Techniques such as in-line High Performance Liquid Chromatography, Raman spectroscopy, and Nuclear Magnetic Resonance spectroscopy enable continuous monitoring of reaction progress and automatic adjustment of conditions [18] [30]. This approach has led to significant improvements in both efficiency and reproducibility of synthetic processes [18].

Oxidation and Reduction Pathways

Nitro Group Reduction to Amino Derivatives

The reduction of nitro groups in 4-Fluoro-5-nitrobenzene-1,2-diamine represents one of the most important synthetic transformations for this compound, providing access to triaminobenzene derivatives with diverse applications [1] [2]. The nitro group reduction typically proceeds through a well-established mechanistic pathway involving several intermediate species.

The classical reduction mechanism involves the stepwise transformation of the nitro group through nitroso and hydroxylamine intermediates before final conversion to the amino group [1]. Research has demonstrated that the reduction of aromatic nitro compounds can be achieved through various reducing agents, with hydrogen gas in the presence of palladium or platinum catalysts being particularly effective . The reduction mechanism involves the systematic decrease in oxidation state of the nitrogen atom from +5 in the nitro group to -3 in the amino group .

Zinc-Mediated Aqueous Reduction

Catalytic Hydrogenation Methods

Traditional catalytic hydrogenation using hydrogen gas with transition metal catalysts provides another highly effective approach for nitro group reduction . The choice of reducing agent significantly influences both the reaction rate and the selectivity of the transformation [4] [5]. Palladium, platinum, and nickel catalysts under mild conditions offer excellent selectivity while preserving other functional groups in the molecule [6].

Iron-Based Transfer Hydrogenation

Recent developments include iron-based transfer hydrogenation methods using hydrazine as the hydrogen source [2]. These approaches have been shown to be highly effective, with iron precursors such as iron acetylacetonate, iron chloride, and iron acetate all demonstrating efficiency. During catalysis in methanol or ethanol, iron oxide nanocrystals are formed in situ, and the in situ generated magnetite nanoparticles can be reused several times [2].

Fluorine Substitution Reactions

Nucleophilic Aromatic Substitution

The fluorine atom in 4-Fluoro-5-nitrobenzene-1,2-diamine is positioned in a highly activated environment due to the electron-withdrawing effect of the nitro group, making it particularly susceptible to nucleophilic aromatic substitution reactions [7] [8]. Nucleophilic aromatic substitution represents a classical reaction with well-known reactivity toward electron-poor fluoroarenes [9] [10].

A practical and convenient procedure for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine has been developed using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide [7]. These conditions are tolerant of nitro, nitrile, aldehyde, ketone, and amide groups. In applying the optimized reaction conditions, typical nucleophilic aromatic substitution trends are observed, with fluorine serving as the best leaving group and undergoing conversion notably faster than chlorine [7].

Photoredox-Catalyzed Defluorination

Recent advances in photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes through cation radical-accelerated nucleophilic aromatic substitution [9] [10]. The use of organic photoredox catalysis renders this method operationally simple under mild conditions and is amenable to various nucleophile classes, including azoles, amines, and carboxylic acids [10]. This transformation proceeds through the formation of cationic fluoroarene radical intermediates in the presence of an acridinium-based organic photocatalyst under blue-light irradiation [8].

Electronic Effects and Mechanistic Considerations

The positioning of the fluorine atom in 4-Fluoro-5-nitrobenzene-1,2-diamine creates a unique electronic environment where the fluorine can act as both an electron-withdrawing group through inductive effects and as an activating group in certain substitution reactions [11]. Research has shown that when fluorine is positioned appropriately relative to the aromatic ring system, it can become a strong activator for electrophilic substitution reactions due to lone electron pairs on the fluorine that can stabilize positively charged intermediates [11].

Heterocyclic Compound Formation

Indoloquinoxaline and Thiophene Derivatives

Indoloquinoxaline Synthesis

The synthesis of indolo[2,3-b]quinoxalines from 4-Fluoro-5-nitrobenzene-1,2-diamine derivatives represents an important application in heterocyclic chemistry [12] [13] [14]. Most known syntheses of indolo[2,3-b]quinoxalines rely on the cyclocondensation of isatin with o-phenylenediamine derivatives [12]. The first synthesis of parent indolo[2,3-b]quinoxaline was carried out by condensation of isatin with o-phenylenediamine in the presence of acetic acid as acidic catalyst [12].

A practical and efficient two-step synthesis of indolo[2,3-b]quinoxalines involves palladium-catalyzed Suzuki-Miyaura reaction of 2,3-dibromoquinoxaline followed by subsequent palladium-catalyzed two-fold carbon-nitrogen coupling annulation with amines [12]. This approach provides a direct access to the indolo[2,3-b]quinoxaline core structure. The second approach is based on a two-step synthesis using a palladium-catalyzed Suzuki reaction and subsequent two-fold carbon-nitrogen coupling annulation [12].

A novel facile, one-pot synthesis method for the synthesis of indoloquinoxaline derivatives from the easily available isatin and o-phenylenediamine using fresh orange peel as a catalyst has been developed [13]. This method provides short reaction time and readily available starting materials, making it attractive for a wide range of applications in organic synthesis and medicinal chemistry [13].

Thiophene Derivative Formation

The synthesis of thiophene derivatives through cyclization of functionalized alkynes represents another important pathway for heterocyclic compound formation [15] [16]. Recent advances include particularly facile and convenient synthesis of 3-iodothiophenes by dehydrative iodocyclization of 1-mercapto-3-yn-2-ols [15]. Reactions are carried out in acetonitrile at room temperature using molecular iodine as the electrophilic iodine species and sodium hydrogen carbonate as the base [15].

Miscellaneous methods for thiophene synthesis include the use of acetylenic esters as useful precursors for the construction of the thiophene ring [15]. Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives have been conveniently synthesized through a multicomponent approach, employing acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate as starting materials [15].

Polyimide and Polymer Synthesis

Polyimide Formation Mechanisms

Polyimide synthesis from aromatic diamines like 4-Fluoro-5-nitrobenzene-1,2-diamine typically follows well-established two-step or one-step synthetic pathways [17] [18] [19]. The traditional two-step method involves the initial formation of poly(amic acids) followed by thermal cyclodehydration to form the final polyimide structure [17].

The formation of poly(amic acids) involves reacting a dianhydride with a diamine at ambient conditions in a dipolar aprotic solvent such as N,N-dimethylacetamide or N-methylpyrrolidone [17]. The nucleophilic attack of the amino group on the carbonyl carbon of the anhydride group leads to opening of the anhydride ring to form an amic acid group [17]. The forward rate constant for the reaction is several orders of magnitude larger than the reverse reaction, making the reaction essentially irreversible when pure reagents are utilized [17].

Mechanistic Aspects of Polyimide Formation

The nucleophilic acyl substitution occurs at one of the carbonyl carbons of the dianhydride, with the attacking nucleophile being the nitrogen from the aromatic diamine group [18]. The nitrogen consists of a lone pair of electrons, making it electronegative and capable of attacking the carbonyl carbon to form a cyclic intermediate. The intermediate is short-lived as the negative charge shifts back to form the carbonyl double bond while causing breaking of the ring [18].

Advanced Polyimide Synthesis Methods

Recent developments include synthesis of polyimides in molten benzoic acid, providing a one-stage high-temperature polycondensation method [20]. This approach allows for the synthesis of polyimides from dianhydrides and bridged aromatic diamines having different basicities. The change in basicity index of aromatic diamines in a range from pKb = 5.5 to pKb = 2.5 does not result in significant differences in the inherent viscosity of final polyimides [20].

Functionalization Strategies

Electrophilic Aromatic Substitution

Mechanistic Framework

Electrophilic aromatic substitution reactions of 4-Fluoro-5-nitrobenzene-1,2-diamine follow the classical addition-elimination mechanism through arenium ion intermediates [21] [22]. The presence of both electron-donating amino groups and electron-withdrawing nitro and fluoro substituents creates a complex electronic environment that influences both the reactivity and regioselectivity of these transformations [21].

The general mechanism begins with the aromatic ring attacking the electrophile, leading to the formation of a positively charged and delocalized cyclohexadienyl cation, also known as an arenium ion, Wheland intermediate, or arene σ-complex [21]. The arenium ion then loses its proton to a Lewis base, forming the substituted aromatic product while restoring aromaticity [21].

Directing Effects and Regioselectivity

The amino groups in 4-Fluoro-5-nitrobenzene-1,2-diamine act as strong ortho/para-directing groups due to their electron-donating nature through resonance effects [23]. Conversely, the nitro group serves as a strong meta-directing group due to its electron-withdrawing properties [23]. The fluorine substituent typically exhibits weak deactivating effects but shows ortho/para-directing behavior [11].

Specific Electrophilic Substitution Reactions

Nitration of aromatic compounds represents one of the most important electrophilic aromatic substitution reactions [6]. The nitration involves the formation of a highly electrophilic nitronium ion through the interaction of concentrated nitric acid and sulfuric acid [6]. The electrophilic species attacks the aromatic ring in an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and forms a resonance-stabilized arenium intermediate [6].

Halogenation reactions can be carried out using molecular halogens in the presence of Lewis acid catalysts [22]. Aromatic halogenation with bromine, chlorine, or iodine gives the corresponding aryl halides, with the reaction typically catalyzed by the corresponding iron or aluminum trihalide [21].

Condensation Reactions with Aldehydes and Ketones

Schiff Base Formation

The condensation reaction between the amino groups of 4-Fluoro-5-nitrobenzene-1,2-diamine and aldehydes represents one of the most efficient and straightforward methods for the synthesis of imine derivatives, commonly known as Schiff bases [24] [25]. These reactions typically proceed through nucleophilic addition of the amino group to the carbonyl carbon, followed by elimination of water [26].

The condensation of 1,2-benzenediamines with aldehydes has received intensive interest, with many novel methods developed for this transformation [24]. A conventional condensation reaction of aromatic aldehydes with aromatic amines proceeds efficiently to synthesize a series of aldimines in moderate to high yield and high purity [25]. The reaction can be monitored using thin-layer chromatography techniques, and the products are typically characterized by their physical constants and spectral methods [25].

Benzimidazole Formation

The condensation between 1,2-benzenediamine derivatives and aldehydes leads to the formation of benzimidazole derivatives, which possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities [24]. The synthesis typically involves acid-catalyzed condensation under various reaction conditions, with yields typically ranging from 70-95% [24].

Ketone Condensation Reactions

Condensation reactions with ketones follow similar mechanistic pathways but may involve different regiochemical outcomes depending on the substitution pattern of the ketone component [27] [28]. The condensation of aromatic aldehydes with active methylene compounds has been extensively studied, with various catalytic systems developed to promote these transformations [28].

Macrocyclic Compound Formation

The condensation of diamines with dialdehydes may result in the formation of various macrocyclic products, such as [1 + 1], [2 + 2], [3 + 3] macrocycles, as well as oligomeric and polymeric imines [29]. In the case of reactions of relatively rigid aromatic dialdehydes with chiral diamines, this type of condensation often leads to the successful preparation of macrocyclic products in good yields [29]. The formation of imine bonds is reversible and corresponds to dynamic covalent chemistry [29].

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4-fluoro-5-nitrobenzene-1,2-diamine

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Last modified: 08-15-2023

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